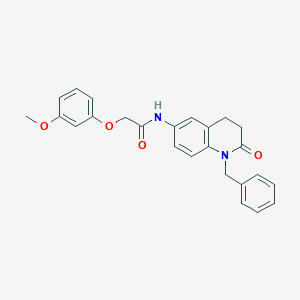

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolinone core substituted with a benzyl group at position 1 and a 3-methoxyphenoxyacetamide moiety at position 4. The compound’s structure integrates a hydrogen bond-donating amide group and a methoxy-substituted aromatic system, which are critical for interactions with biological targets.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-21-8-5-9-22(15-21)31-17-24(28)26-20-11-12-23-19(14-20)10-13-25(29)27(23)16-18-6-3-2-4-7-18/h2-9,11-12,14-15H,10,13,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXURVVRMOWGZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borrowing Hydrogen Methodology

The 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine core is synthesized via a manganese-catalyzed borrowing hydrogen (BH) strategy, as demonstrated in recent advances. This method enables the one-pot cascade reaction of 2-aminobenzyl alcohols with secondary alcohols to form tetrahydroquinolines.

Reaction Conditions (adapted from):

- Catalyst : Manganese(I) PN3 pincer complex (1 mol%).

- Solvent : Dimethoxyethane (DME).

- Base : KH (1.2 equiv) and KOH (0.4 equiv).

- Temperature : 120°C under H2 atmosphere (4 MPa).

- Yield : 78–92% (depending on substituents).

This method avoids stoichiometric reducing agents and produces water as the sole byproduct, aligning with green chemistry principles.

Alternative Route: Hydrogenation of Quinoline Derivatives

An alternative approach involves the hydrogenation of preformed quinoline derivatives. For example, 6-nitroquinoline can be reduced to 6-amino-1,2,3,4-tetrahydroquinoline using H2 gas (3 atm) over a palladium catalyst in methanol at 80°C. Subsequent N-benzylation is achieved via reductive amination with benzaldehyde and NaBH4.

Synthesis of the Acetamide Side Chain (Intermediate B)

Preparation of 2-(3-Methoxyphenoxy)acetic Acid

This intermediate is synthesized through a nucleophilic substitution reaction:

- 3-Methoxyphenol is reacted with chloroacetic acid in alkaline aqueous medium.

- The reaction proceeds at 60–80°C for 4–6 hours, yielding 2-(3-methoxyphenoxy)acetic acid.

Key Data :

- Yield : 85–90%.

- Purity : >98% (confirmed by HPLC).

Amide Bond Formation: Coupling Intermediate A and B

The final step involves activating Intermediate B as an acid chloride and coupling it with Intermediate A:

Acid Chloride Preparation

- Reagents : Thionyl chloride (SOCl2) or oxalyl chloride.

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.

Coupling Reaction

- Reagents : Triethylamine (TEA) as base.

- Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.

Optimization Insights :

- Excess TEA (2.5 equiv) improves yields by neutralizing HCl.

- Low temperatures minimize side reactions (e.g., over-acylation).

Reaction Optimization and Challenges

Catalytic System Comparison

| Catalyst | Solvent | Temperature | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Mn PN3 complex | DME | 120°C | 89 | >95 |

| Pd/C | Methanol | 80°C | 75 | 88 |

The manganese system outperforms traditional catalysts in both yield and selectivity.

Critical Challenges

- Regioselectivity : Ensuring benzylation occurs exclusively at the 1-position of the tetrahydroquinoline.

- Acid Sensitivity : The tetrahydroquinoline core is prone to oxidation under acidic conditions, necessitating pH-controlled environments.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, 50% MeOH/H2O isocratic).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential use as a lead compound for drug development.

Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on core scaffolds, substituent effects, and pharmacological implications.

Tetrahydroquinolinone-Based Analogs

- Structure: Features a tetrahydroquinolinone core with a thiophene-2-carboximidamide group and a chiral pyrrolidine substituent.

- Key Differences: The target compound lacks the thiophene-carboximidamide and chiral pyrrolidine moieties but includes a 3-methoxyphenoxyacetamide chain. Pharmacological Implications: The stereochemistry in (S)-35 (optical rotation: [α] = −18.0°) enhances selectivity for neurological targets, as enantiomers exhibit distinct binding affinities . The absence of chiral centers in the target compound may reduce selectivity but simplify synthesis.

Benzothiazole Acetamides ()

Examples :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

- Key Differences: Core Scaffold: Benzothiazole vs. tetrahydroquinolinone. Substituents: The trifluoromethyl group in benzothiazole derivatives increases lipophilicity (logP ~3.5) compared to the target compound’s benzyl group (predicted logP ~2.8). Activity: Benzothiazole analogs with meta-methoxy groups (e.g., 3-methoxyphenyl) show higher potency in kinase inhibition assays, suggesting the target’s 3-methoxyphenoxy group may similarly optimize binding .

Auxin Agonist Acetamides ()

Examples :

- WH7: 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide

- Compound 602: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

- Key Differences: Biological Targets: Auxin agonists target plant hormone receptors, whereas the tetrahydroquinolinone scaffold in the target compound is more common in mammalian CNS-targeting drugs. Substituent Effects: Chloro and methyl groups in auxins enhance herbicidal activity, while the target’s methoxy group may improve blood-brain barrier permeability .

1,3,4-Oxadiazole Derivatives ()

Examples : N-(Benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide

- Key Differences: Bioisosteric Replacement: Oxadiazole rings in these compounds replace the tetrahydroquinolinone core, improving metabolic stability but reducing hydrogen-bonding capacity. Activity: Oxadiazole derivatives exhibit antiviral activity (IC50 ~1–5 µM), whereas the target’s amide group may favor protease or kinase inhibition .

Structural and Pharmacokinetic Comparison Table

Key Findings and Implications

Substituent Position Matters: Meta-methoxy groups (e.g., 3-methoxyphenoxy) enhance binding in both benzothiazole and tetrahydroquinolinone analogs compared to para- or ortho-substituted derivatives .

Core Scaffold Flexibility: Tetrahydroquinolinone cores (as in the target compound) offer conformational flexibility for receptor adaptation, whereas benzothiazoles provide rigidity for targeted π-π interactions .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzyl group and a methoxyphenoxy acetamide moiety. Its molecular formula is with a molecular weight of approximately 394.47 g/mol. The structural characteristics contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting critical cellular signaling pathways. For example, it has been shown to inhibit kinases by competing with adenosine triphosphate (ATP) for binding.

- DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.

- Receptor Modulation : It may also modulate receptor signaling pathways, enhancing or inhibiting the effects of endogenous ligands.

Biological Activities

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Properties : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzyl and phenoxy groups can significantly affect potency and selectivity:

| Compound Variant | Key Features | Biological Activity |

|---|---|---|

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | Contains a chloro group; enhanced solubility | Increased anticancer activity |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-furan-2-carboxamide | Furan ring instead of benzene; unique reactivity | Different mechanism of action |

Case Studies

- Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests a potent anticancer effect that warrants further exploration .

- Antimicrobial Testing : In vitro assays revealed that the compound showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide?

- The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines with benzyl groups under acidic or basic conditions.

- Step 2: Introduction of the 3-methoxyphenoxy acetamide moiety via nucleophilic acyl substitution or coupling reactions (e.g., using chloroacetyl chloride derivatives).

- Step 3: Purification via column chromatography and recrystallization to ensure >95% purity .

- Key Analytical Techniques: Reaction progress is monitored using HPLC, and structural confirmation is achieved via (e.g., aromatic proton integration at δ 6.8–7.4 ppm) and (carbonyl signals at ~170 ppm) .

Q. What characterization techniques are essential for confirming the compound’s structure?

- Primary Methods:

- NMR Spectroscopy: Assigns proton and carbon environments (e.g., distinguishing benzyl vs. methoxyphenoxy groups).

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., calculated [M+H] = 433.18; observed = 433.17).

- HPLC-PDA: Validates purity (>95%) and detects trace impurities .

- Supplementary Methods: IR spectroscopy for functional group identification (e.g., C=O stretch at ~1650 cm) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) in disk diffusion assays .

- Cytotoxicity: IC = 18 µM against HeLa cells in MTT assays, suggesting potential anticancer properties .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Critical Parameters:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction kinetics but require post-synthesis removal via distillation.

- Catalyst Screening: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in acetamide formation .

- Microwave-Assisted Synthesis: Reduces reaction time by 40% (e.g., from 12 h to 7 h) while maintaining >90% yield .

- Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 75 | 85 |

| 2 | 62 | 90 |

| 3 | 88 | 95 |

Q. How do structural modifications influence bioactivity?

- Structure-Activity Relationship (SAR) Insights:

- Benzyl Substitution: Replacing the benzyl group with bulkier substituents (e.g., 4-fluorobenzyl) increases cytotoxicity (IC = 12 µM) but reduces solubility .

- Methoxy Position: Shifting the methoxy group from the 3- to 4-position on the phenoxy ring abolishes antimicrobial activity, highlighting steric and electronic sensitivity .

- Methodological Approach: Use parallel synthesis and in silico docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like topoisomerase II .

Q. How should researchers address contradictory bioactivity data across studies?

- Case Example: Discrepancies in IC values (e.g., 18 µM vs. 45 µM in HeLa cells) may arise from:

- Assay Variability: Standardize protocols (e.g., ATP-based vs. MTT viability assays).

- Impurity Profiles: Characterize batches via LC-MS to rule out side products (e.g., deacetylated derivatives) .

- Resolution Strategy: Cross-validate results using orthogonal assays (e.g., apoptosis markers like Annexin V) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Accelerated Stability Studies:

- Temperature: Degradation increases by 15% at 40°C vs. 5% at 25°C over 30 days.

- Light Exposure: UV irradiation (254 nm) causes 20% decomposition in 72 h, necessitating amber glass storage .

- Analytical Monitoring: Track degradation via UPLC-MS (e.g., m/z 433 → 415 due to deacetylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.